1-(3,3-Dimethylindol-2-yl)ethanone
Description
1-(3,3-Dimethylindol-2-yl)ethanone is an indole-derived ketone with the molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol . It is characterized by a 3,3-dimethyl-substituted indole ring fused with an ethanone group at the 2-position. Its IUPAC name is 1-(1,3-dimethyl-1H-indol-2-yl)ethanone, and it is also referred to as 2-acetyl-1,3-dimethylindole . The CAS Registry Number is 16244-26-1, and its InChIKey is KMVJHDBDTPGOGY-UHFFFAOYSA-N .
Properties
CAS No. |
18781-68-5 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(3,3-dimethylindol-2-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-8(14)11-12(2,3)9-6-4-5-7-10(9)13-11/h4-7H,1-3H3 |
InChI Key |
XGYVLKGERYYCHD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC2=CC=CC=C2C1(C)C |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2C1(C)C |
Synonyms |
2-Acetyl-3,3-dimethyl-3H-indole |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-(3,3-dimethylindol-2-yl)ethanone, primarily through variations in indole substitution patterns, ketone positioning, or functional group modifications.
Table 1: Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Reactivity: The 3,3-dimethyl group in 1-(3,3-dimethylindol-2-yl)ethanone enhances steric hindrance compared to non-alkylated analogs like 1-(1H-indol-3-yl)-2-phenylethanone . This may reduce nucleophilic attack at the ketone position, making it less reactive in certain synthetic pathways. The nitro group in (2-methyl-1H-indol-3-yl)(3-nitrophenyl)methanone increases electrophilicity, favoring reactions such as nucleophilic aromatic substitution.
In contrast, 1-(3,3-dimethylindol-2-yl)ethanone lacks the extended alkyl chains or aryl groups required for receptor binding in such contexts.
Synthetic Utility: The dihydroindole derivative in 2-(1-acetyl-2,3-dihydro-1H-indol-7-yl)-1-phenylethanone demonstrates the flexibility of indole scaffolds in forming fused or partially saturated systems, which are valuable in alkaloid synthesis.
Analytical and Spectroscopic Data
- Mass Spectrometry: 1-(3,3-Dimethylindol-2-yl)ethanone exhibits a molecular ion peak at m/z 187.24 (exact mass) . 1-(1H-Indol-3-yl)-2-phenylethanone shows a distinct fragmentation pattern with a base peak at m/z 235.29 .
- NMR Spectroscopy: The dimethyl groups in 1-(3,3-dimethylindol-2-yl)ethanone produce singlet peaks at δ 1.5–1.7 ppm (¹H NMR) and δ 20–25 ppm (¹³C NMR) for the methyl carbons . Aromatic protons in phenyl-substituted analogs (e.g., 1-(1H-indol-3-yl)-2-phenylethanone) resonate at δ 7.2–7.8 ppm .
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